molecular formula C20H14IN3O B3713558 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-iodobenzamide

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-iodobenzamide

Cat. No.: B3713558
M. Wt: 439.2 g/mol
InChI Key: IDABUMQDFDEVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide” is a compound with the molecular formula C14H13N3O2S . It’s a type of imidazo[1,2-a]pyridine, which is an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .


Synthesis Analysis

Imidazo[1,2-a]pyridines have been synthesized using various methods, including metal-free direct synthesis . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .


Molecular Structure Analysis

The molecular weight of “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide” is 287.34 g/mol . Its InChI is InChI=1S/C14H13N3O2S/c1-20(18,19)16-12-7-5-11(6-8-12)13-10-17-9-3-2-4-14(17)15-13/h2-10,16H,1H3 .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Several carboxylic and sulfonic acids have been tested as catalysts .


Physical and Chemical Properties Analysis

“N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide” has a topological polar surface area of 71.8 Ų and a complexity of 426 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Scientists are developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14IN3O/c21-16-5-3-4-15(12-16)20(25)22-17-9-7-14(8-10-17)18-13-24-11-2-1-6-19(24)23-18/h1-13H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDABUMQDFDEVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-iodobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-iodobenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-iodobenzamide
Reactant of Route 5
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.